

# Application Note: Chiral Separation of Ritonavir and ent-Ritonavir by HPLC

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Compound of Interest		
Compound Name:	ent-Ritonavir	
Cat. No.:	B15354699	Get Quote

#### AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

#### Abstract:

This application note presents a highly selective High-Performance Liquid Chromatography (HPLC) method for the separation of Ritonavir and its diastereomer, **ent-Ritonavir**. The method utilizes a cellulose-based chiral stationary phase, providing excellent resolution and peak shape for the accurate quantification of the enantiomeric excess and the detection of chiral impurities in bulk drug substances and pharmaceutical formulations. This method is crucial for ensuring the stereochemical purity of Ritonavir, a critical quality attribute for its therapeutic efficacy and safety.

## Introduction

Ritonavir is a protease inhibitor widely used in the treatment of HIV/AIDS. It possesses four chiral centers, making a total of sixteen possible stereoisomers. The therapeutically active form is (5S,8S,10S,11S)-10-hydroxy-2-methyl-5-(1-methylethyl)-1-[2-(1-methylethyl)-4-thiazolyl]-3,6-dioxo-8,11-bis(phenylmethyl)-2,4,7,12-tetraazatridecan-13-oic acid, 5-thiazolylmethyl ester. Its diastereomer, **ent-Ritonavir**, where all chiral centers are inverted, can be present as a process-related impurity. Regulatory agencies require strict control over the stereoisomeric purity of chiral drugs. Therefore, a robust and reliable analytical method for the separation and



quantification of Ritonavir from its diastereomers is essential. This application note details a normal-phase HPLC method developed for this purpose.

# **Experimental**

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
- Chiral Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 μm (Daicel Corporation).
- Data Acquisition and Processing: Empower™ 3 or OpenLab CDS software.
- Analytical Balance: Mettler Toledo XPE205 or equivalent.
- Ultrasonic Bath: Branson 5800 or equivalent.
- Syringe Filters: 0.45 μm PTFE.
- Ritonavir Reference Standard (USP or equivalent).
- ent-Ritonavir (custom synthesis or specialized supplier).
- n-Hexane (HPLC grade).
- Ethanol (anhydrous, HPLC grade).
- Trifluoroacetic acid (TFA) (HPLC grade).
- Triethylamine (TEA) (HPLC grade).

A summary of the optimized HPLC conditions is provided in the table below.



Parameter	Value
Column	Chiralcel® OD-H, 250 x 4.6 mm, 5 μm
Mobile Phase	n-Hexane : Ethanol : TFA : TEA (950:50:1:1, v/v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection Wavelength	240 nm
Injection Volume	10 μL
Run Time	20 minutes

### **Protocols**

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ritonavir reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Ethanol.
- Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a
   25 mL volumetric flask and dilute to volume with the mobile phase.
- Spiked Sample (for resolution): Prepare a solution containing 100 μg/mL of Ritonavir and spike it with a known concentration of **ent-Ritonavir** (e.g., 1 μg/mL) to verify the resolution.
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 100 mg of Ritonavir and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of Ethanol and sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient.
- Allow the solution to cool to room temperature and dilute to volume with Ethanol.
- Filter a portion of the solution through a 0.45 μm PTFE syringe filter into an HPLC vial.



• Dilute 1.0 mL of the filtered solution to 10.0 mL with the mobile phase for a final nominal concentration of 100  $\mu$ g/mL of Ritonavir.

### **Results and Discussion**

The developed method successfully separates Ritonavir from its diastereomer, **ent-Ritonavir**. The use of a cellulose-based chiral stationary phase in normal-phase mode provides a high degree of stereoselectivity. The addition of small amounts of TFA and TEA to the mobile phase helps to improve peak shape and reproducibility by minimizing ionic interactions with the stationary phase.

A representative chromatogram showing the separation is presented below (Note: This is a simulated chromatogram for illustrative purposes).

(Image of a chromatogram showing two well-resolved peaks for Ritonavir and **ent-Ritonavir** would be placed here in a formal application note.)

The method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

Validation Parameter	Result	
Specificity	No interference from placebo was observed.  The peaks for Ritonavir and ent-Ritonavir were well-resolved from each other and from other potential impurities.	
Linearity (μg/mL)	1 - 150 μg/mL	
Correlation Coefficient (r²)	> 0.999	
LOD (μg/mL)	0.15	
LOQ (μg/mL)	0.50	
Precision (%RSD)	< 2.0%	
Accuracy (% Recovery)	98.0 - 102.0%	
Resolution (Rs)	> 2.0 between Ritonavir and ent-Ritonavir	



The following table summarizes the expected retention times and system suitability parameters for the separation.

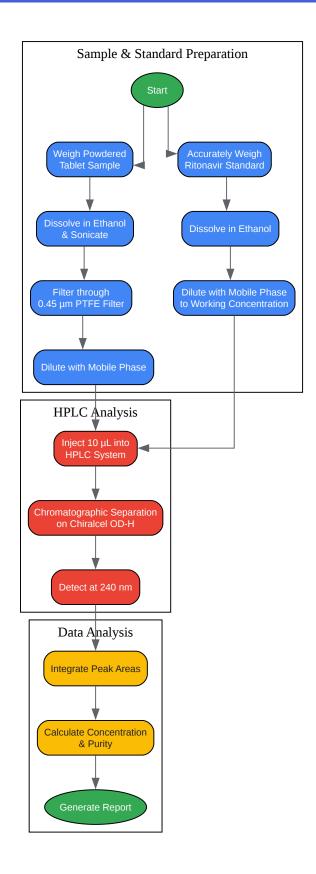
Compound	Retention Time (min)	Tailing Factor (T)	Theoretical Plates (N)
ent-Ritonavir	~ 12.5	< 1.5	> 5000
Ritonavir	~ 14.8	< 1.5	> 5000

### Conclusion

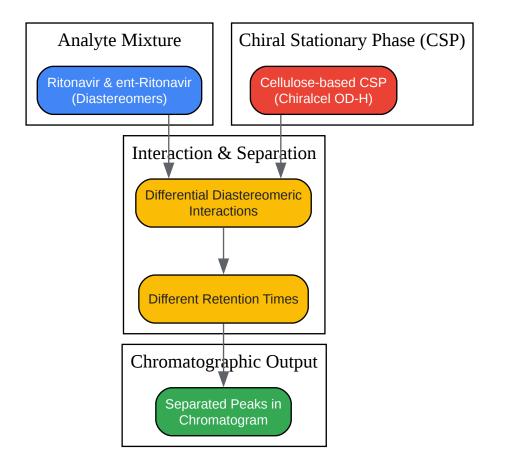
The HPLC method described in this application note is suitable for the chiral separation of Ritonavir and its diastereomer, **ent-Ritonavir**, in both bulk drug and pharmaceutical dosage forms. The method is selective, linear, precise, and accurate, making it a valuable tool for quality control and stability studies.

# Experimental Workflow and Logical Relationship Diagrams









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